molecular formula C4H6Br2N2 B1381516 1-(bromomethyl)-1H-pyrazole hydrobromide CAS No. 1803611-92-8

1-(bromomethyl)-1H-pyrazole hydrobromide

Cat. No. B1381516
CAS RN: 1803611-92-8
M. Wt: 241.91 g/mol
InChI Key: SHHQYFDMWWOMJZ-UHFFFAOYSA-N
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Description

1-(bromomethyl)-1H-pyrazole hydrobromide is a chemical compound with the CAS Number: 1803611-92-8 and a molecular weight of 241.91 . It is typically stored at 4 degrees Celsius and is a powder in its physical form .


Synthesis Analysis

While there isn’t specific information available on the synthesis of 1-(bromomethyl)-1H-pyrazole hydrobromide, a related compound, α-bromoketals, are synthesized by the reaction of aryl methyl ketones with diols in the presence of 1,8-diazabicyclo[5.4.0] undec-7-ene (DBU) hydrobromide-perbromide .


Physical And Chemical Properties Analysis

1-(bromomethyl)-1H-pyrazole hydrobromide is a powder in its physical form . It has a molecular weight of 241.91 . The compound is stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Versatile Precursors for Pyrazoles : Research has demonstrated the utility of brominated trihalomethylenones as versatile precursors in synthesizing various pyrazole derivatives, including 3-ethoxymethyl, 3-formyl, 3-azidomethyl, 3-triazolyl, and 3-aminomethyl pyrazoles. These compounds were synthesized using simple methodologies and yielded moderate to good outcomes, showcasing the potential of such brominated compounds in creating structurally diverse pyrazoles for further applications (Martins et al., 2013).

  • Structural Modification and Biological Activities : Another study focused on the synthesis and characterization of pyrazole derivatives, identifying their structure through various spectroscopic methods and X-ray crystallography. The synthesized compounds exhibited promising biological activities, including antitumor, antifungal, and antibacterial effects, indicating the potential therapeutic applications of pyrazole derivatives (Titi et al., 2020).

Applications in Catalysis

  • Catalysis and Synthesis of Heterocycles : A robust protocol for Pd(II)-catalyzed C-3 arylation of indazoles and pyrazoles has been developed, enabling the synthesis of Nigellidine hydrobromide and related heterocycles. This methodology underscores the significance of brominated pyrazoles in constructing complex molecules for pharmaceuticals and agrochemicals (Ye et al., 2013).

Material Science and Performance Enhancement

  • Enhanced Performance Materials : Research into energetic oxetanes based on the explosive LLM-116 (4-amino-3,5-dinitro-1H-pyrazole) demonstrated the use of 3-bromomethyl-3-hydroxymethyloxetane as a precursor, leading to materials with improved performance, insensitivity, and thermostability. This study highlights the role of brominated pyrazoles in the development of advanced materials (Born et al., 2022).

Chemical Synthesis and Drug Development

  • Drug Development and Antimicrobial Agents : Synthesis of new pyrano[4,3-b]pyrane derivatives of 1H-pyrazole resulted in compounds with significant antimicrobial activities. Such studies indicate the potential of brominated pyrazole derivatives in developing new antibacterial and antifungal agents, contributing to the ongoing search for novel therapeutic compounds (Sangani et al., 2012).

properties

IUPAC Name

1-(bromomethyl)pyrazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2.BrH/c5-4-7-3-1-2-6-7;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHQYFDMWWOMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803611-92-8
Record name 1-(bromomethyl)-1H-pyrazole hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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